1-Methanesulfonyl-2-imidazolidinone is a synthetic organic compound often used as an intermediate in the synthesis of various pharmaceutical compounds. [] Its structure consists of an imidazolidinone ring with a methanesulfonyl group attached to one of the nitrogen atoms. While not naturally occurring, its derivatives play crucial roles in developing compounds with potential therapeutic applications. []
1-Methanesulfonyl-2-imidazolidinone is a chemical compound that belongs to the class of imidazolidinones, which are five-membered heterocycles containing nitrogen. This compound is of significant interest in medicinal chemistry due to its potential applications as a pharmaceutical intermediate. It is synthesized from 2-imidazolidinone and methanesulfonyl chloride, making it relevant in various chemical and pharmaceutical processes.
1-Methanesulfonyl-2-imidazolidinone can be classified under nitrogen-containing heterocycles, specifically within the broader category of cyclic ureas. Its synthesis often involves reactions with other organic compounds, making it a versatile intermediate in organic synthesis. The compound is documented in patent literature and various research articles focusing on synthetic methodologies and applications in drug development .
The synthesis of 1-methanesulfonyl-2-imidazolidinone typically employs a reaction between 2-imidazolidinone and methanesulfonyl chloride in the presence of an organic base, such as triethylamine. This reaction is conducted in an anhydrous organic solvent, allowing for the efficient formation of the desired product. The process includes several key steps:
1-Methanesulfonyl-2-imidazolidinone can participate in various chemical reactions typical for imidazolidinones, including nucleophilic substitutions and cyclization reactions. Notably, it can act as a reagent in:
The reactions generally proceed under mild conditions, which enhances its utility in synthetic organic chemistry .
The mechanism of action for compounds like 1-methanesulfonyl-2-imidazolidinone typically involves the formation of reactive intermediates that participate in further chemical transformations. For instance, upon nucleophilic attack on the sulfonyl group:
This mechanism is crucial for its application in synthesizing more complex organic molecules .
1-Methanesulfonyl-2-imidazolidinone exhibits several notable physical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
The primary applications of 1-methanesulfonyl-2-imidazolidinone include:
The synthesis of 1-Methanesulfonyl-2-imidazolidinone (CAS 41730-79-4) primarily employs a two-step sequential approach that constructs the imidazolidinone core followed by site-specific sulfonylation. The foundational methodology involves reacting imidazolidin-2-one with methanesulfonyl chloride (MsCl) in aprotic solvents, yielding the target compound with high regioselectivity. Key studies demonstrate that nucleophilic substitution at the imidazolidinone nitrogen is optimally achieved using triethylamine or pyridine as organic bases, which scavenge HCl generated during the reaction and drive completion [1] [4].
Solvent selection critically influences reaction efficiency, as demonstrated in comparative studies (Table 1). Tetrahydrofuran (THF) and toluene emerge as superior media due to their optimal balance of substrate solubility and reaction homogeneity, achieving yields >90% under reflux conditions. In contrast, chlorinated solvents like chloroform show diminished performance (≤75% yield) due to competing side reactions. The reaction maintains high regioselectivity due to the electron-deficient nature of the sulfonyl group, which directs substitution exclusively to the ring nitrogen rather than carbonyl oxygen [1] [4] [6].
Table 1: Solvent Optimization in Sulfonylation Step
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Tetrahydrofuran | Triethylamine | 66 | 3 | 92.5 |
Toluene | Pyridine | 110 | 4 | 90.3 |
Chloroform | Triethylamine | 60 | 5 | 74.8 |
Dichloromethane | Pyridine | 40 | 6 | 68.2 |
Beyond direct sulfonylation, advanced multicomponent applications utilize this compound as an intermediate for β-lactam antibiotics like mezlocillin. Here, it undergoes phosgene-mediated carbonylation to generate 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone, a key acylating agent for penicillin derivatives. This sequential carbonylation-sulfonylation approach exemplifies the scaffold’s versatility in pharmaceutical synthesis [2] [6]. Quantum chemistry calculations further rationalize the observed regioselectivity, confirming that the reaction pathway via iminium cation intermediates is energetically favored [10].
Phosgene alternatives have been extensively investigated to address safety and genotoxicity concerns in producing 1-Methanesulfonyl-2-imidazolidinone derivatives. Carbonyldiimidazole (CDI) serves as a versatile carbonyl transfer reagent that enables phosgene-free synthesis of reactive intermediates. In optimized protocols, CDI mediates the cyclization of N-(2-aminoethyl)methanesulfonamide precursors under mild conditions (60°C, 4h), forming the imidazolidinone ring with concurrent introduction of the methanesulfonyl group [4] [6].
This approach achieves near-quantitative conversions (98%) in non-polar solvents like toluene while minimizing hazardous byproducts. Crucially, CDI-generated imidazole byproducts are non-corrosive and readily separable, simplifying purification. Comparative analysis with traditional phosgene routes reveals enhanced purity profiles (>98.0% GC purity) due to reduced halogenated impurity formation (Table 2). The protocol’s scalability is validated through kilogram-scale pilot runs, where in situ derivatization of the CDI-activated intermediate with amines directly yields advanced mezlocillin precursors [4] [6] [8].
Table 2: CDI vs. Phosgene-Based Carbonylation Efficiency
Carbonyl Source | Temperature (°C) | Reaction Scale (mol) | Purity (% GC) | Isolated Yield (%) | Key Byproducts |
---|---|---|---|---|---|
CDI | 60 | 0.5 | 98.5 | 92 | Imidazole |
CDI | 60 | 10.0 | 98.2 | 90 | Imidazole |
Phosgene | -10 | 0.5 | 95.8 | 88 | HCl, Chlorinated compounds |
Triphosgene | 25 | 0.5 | 96.2 | 85 | HCl, Chloroform |
Mechanistic studies confirm that CDI facilitates a stepwise cyclization-carboxylation sequence: initial formation of a carbonylimidazolide intermediate precedes nucleophilic attack by the secondary amine, inducing ring closure. This contrasts with phosgene’s concurrent carbonyl transfer and cyclization, which often generates genotoxic acyl chloride impurities requiring rigorous control below 0.16 ppm in APIs [2] [6].
Design of Experiments (DoE) methodologies have been systematically applied to refine synthetic parameters for 1-Methanesulfonyl-2-imidazolidinone. Box-Behnken response surface models identified temperature, stoichiometry, and solvent volume as critical variables through multi-factorial screening. Optimization contours revealed a nonlinear relationship between MsCl equivalence and yield: excessive MsCl (>1.3 equiv) promotes disubstitution impurities, while insufficient amounts (<1.1 equiv) leave >15% starting material unreacted [1] [4].
Key statistically validated parameters include:
Implementation of these conditions consistently delivered yields exceeding 92% with HPLC purity >99.0%. For the carbonylation step, multivariate analysis confirmed that substituting phosgene with triphosgene at 0.35 equivalents in dichloromethane achieves complete conversion within 30 minutes while reducing acyl chloride residue levels by 80% compared to phosgenation. These models have proven instrumental in process scale-up, reducing batch-to-batch variability in industrial production [1] [2] [4].
Sustainable synthesis strategies for 1-Methanesulfonyl-2-imidazolidinone focus on catalyst minimization, solvent reduction, and waste stream recycling. The conventional sulfonylation process was re-engineered to operate with catalytic trifluoroacetic acid (TFA) (0.1 equiv), achieving equivalent yields to stoichiometric base-mediated protocols while eliminating metal-containing waste. This acid-catalyzed approach leverages in situ oxonium ion formation to accelerate sulfonylation, reducing reaction times by 40% at 80°C [4] [10].
Solvent sustainability metrics have been rigorously evaluated:
Table 3: Environmental Metrics for Solvent Systems
Solvent System | Process Mass Intensity (g/g) | E-Factor | Recyclability (%) | Renewable Carbon Index |
---|---|---|---|---|
THF (conventional) | 32.6 | 28.4 | 72 | 0.21 |
Water-Toluene | 11.8 | 10.7 | 95 | 0.38 |
CPME | 29.3 | 25.1 | 85 | 0.67 |
Solvent-Free | 5.2 | 4.3 | 100 | 1.00 |
Additionally, aqueous workup protocols have been optimized to recover >95% of triethylamine hydrochloride via alkaline extraction, converting it directly to reusable free-base amine. Crystallization purification utilizes ethanol-water mixtures (1:3 v/v), replacing energy-intensive distillation and delivering pharma-grade purity (≥98.0%) with melting points consistently at 188–190°C [1] [5] [8]. These advances collectively position 1-Methanesulfonyl-2-imidazolidinone synthesis toward industrial alignment with ACS Green Chemistry Principles while maintaining cost-effectiveness for large-scale manufacturing [4] [10].
Comprehensive Compound Identification
Table 4: Key Identifiers for 1-Methanesulfonyl-2-imidazolidinone
Identifier | Value |
---|---|
CAS Registry Number | 41730-79-4 |
IUPAC Name | 1-(methylsulfonyl)imidazolidin-2-one |
Molecular Formula | C₄H₈N₂O₃S |
Molecular Weight | 164.18 g/mol |
Common Synonyms | Mezlocillin Impurity 5; 1-Methylsulfonyl-2-imidazolidinone; N-methylsulfonyl-2-imidazolidone |
Melting Point | 188–190°C (literature); 191–195°C (experimental) [5] [8] |
Density | 1.52 g/cm³ (predicted) |
Therapeutic Role | Key intermediate for β-lactam antibiotics (e.g., mezlocillin) [6] |
Spectral Identifiers | InChIKey: WTCUHYRXLIHSLY-UHFFFAOYSA-N; NMR (DMSO-d6): δ 3.31 (s, 3H), 3.52 (t, 2H), 3.65 (t, 2H) [5] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0